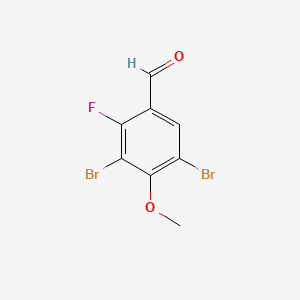

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C8H5Br2FO2 |

|---|---|

Molecular Weight |

311.93 g/mol |

IUPAC Name |

3,5-dibromo-2-fluoro-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8-5(9)2-4(3-12)7(11)6(8)10/h2-3H,1H3 |

InChI Key |

NQZYSGQYNNJCNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)F)C=O)Br |

Origin of Product |

United States |

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde CAS number and identifiers

An In-depth Technical Guide to 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a poly-substituted aromatic aldehyde. Its structure, featuring a reactive aldehyde group and a heavily functionalized phenyl ring with bromine, fluorine, and methoxy substituents, marks it as a compound of significant interest for synthetic and medicinal chemistry. The unique electronic and steric properties conferred by these groups make it a valuable building block for creating complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a proposed synthetic route, potential applications, and safety considerations, designed to support researchers in leveraging this compound for their scientific pursuits.

Chemical Identity and Core Identifiers

Correctly identifying a chemical entity is the foundation of all scientific research and development. The following table summarizes the key identifiers for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.

| Identifier | Value | Source |

| CAS Number | 2468009-72-3 | [1] |

| Molecular Formula | C₈H₅Br₂FO₂ | [1] |

| Molecular Weight | 311.93 g/mol | Calculated |

| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde | |

| InChI | 1S/C8H5Br2FO2/c1-13-8-5(9)2-4(3-12)7(11)6(8)10/h2-3H,1H3 | [1] |

| InChIKey | NQZYSGQYNNJCNW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(Br)C=C(C=O)C(F)=C1Br | |

| Physical Form | Light Yellow Solid | [1] |

Proposed Synthesis Protocol

While specific literature detailing the synthesis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is not widely published, a plausible and efficient route can be designed based on established electrophilic aromatic substitution principles. The proposed synthesis starts from the commercially available 3-Fluoro-4-methoxybenzaldehyde.

Principle of the Synthesis

The synthesis involves the direct bromination of 3-Fluoro-4-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating group and, along with the fluorine atom, directs electrophiles to the ortho and para positions. In this case, the positions ortho to the methoxy group (C3 and C5) are targeted for bromination. The fluorine at the C2 position provides some steric hindrance but the powerful activating effect of the methoxy group should drive the reaction.

Experimental Workflow: Electrophilic Bromination

Caption: Proposed workflow for the synthesis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2) in glacial acetic acid.[2] Cool the flask in an ice-water bath to 0-5°C.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise, ensuring the temperature does not rise above 10°C. The use of NBS is a common and effective method for the bromination of activated aromatic rings.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Pour the reaction mixture into a beaker of cold water. To neutralize any remaining bromine, add a saturated solution of sodium thiosulfate until the orange color dissipates.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.

Applications in Research and Drug Development

Substituted benzaldehydes are versatile intermediates in organic synthesis, serving as foundational scaffolds for a wide range of more complex molecules. The unique substitution pattern of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde makes it a particularly attractive starting material.

-

Scaffold for Novel Heterocycles: The aldehyde group is readily converted into other functionalities or can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.

-

Medicinal Chemistry Building Block: The presence of two bromine atoms provides sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Halogenated aromatic compounds are common in drug candidates due to their ability to modulate pharmacokinetic properties.

-

Precursor for Biologically Active Molecules: Benzaldehyde derivatives are precursors to compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, related fluorinated benzaldehydes are used to synthesize analogues of Combretastatin A-4, a potent anticancer agent.[3] Similarly, substituted benzamides derived from bromo-benzoic acids have been explored as novel kinase inhibitors.[4]

Safety, Handling, and Storage

While a specific safety data sheet for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is not widely available, a hazard assessment can be made based on structurally similar compounds like 3,5-Dibromo-4-Hydroxybenzaldehyde and other halogenated aromatic aldehydes.

GHS Hazard Profile (Predicted)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | SE 3 | H335: May cause respiratory irritation |

This table is predictive and based on data for 3,5-Dibromo-4-Hydroxybenzaldehyde.[5]

Handling Recommendations

-

Use this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

The recommended storage temperature is between 0-5°C.[1]

-

Keep away from strong oxidizing agents.

Conclusion

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a valuable research chemical with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups provide numerous opportunities for the development of novel compounds. This guide has provided the core identifiers, a robust proposed synthesis, potential applications, and essential safety information to enable researchers to utilize this compound effectively and safely in their work.

References

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

PubChem. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Matrix Fine Chemicals. 3,5-DIBROMO-4-HYDROXYBENZALDEHYDE | CAS 2973-77-5. Available from: [Link]

-

Liu, X., et al. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Advances, 11(34), 20959-20973. Available from: [Link]

-

Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o879. Available from: [Link]

- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

-

NIST. 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. 3,5-Dibromo-2-fluoro-4-methoxy-benzaldehyde | 2468009-72-3 [sigmaaldrich.com]

- 2. 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

[1]

Executive Summary

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized aromatic building block.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its substituents: the aldehyde (condensation), the bromine atoms (cross-coupling), and the fluorine (metabolic stability/lipophilicity modulation).[1]

Understanding its solubility profile is not merely a matter of storage; it is the rate-limiting factor in process optimization—specifically for Suzuki-Miyaura couplings , SNAr reactions , and crystallization-based purification .[1] This guide synthesizes empirical data from synthesis protocols with structural property relationships to provide an operational solubility map.

Structural Analysis & Physicochemical Drivers

To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.[1]

| Feature | Chemical Nature | Impact on Solubility |

| Benzaldehyde Core | Planar Aromatic | Provides |

| -OMe (Methoxy) | Lipophilic Ether | Increases solubility in organic solvents (DCM, EtOAc); minimal H-bond accepting.[1] |

| -F (Fluoro) | Highly Electronegative | Modulates dipole moment; enhances solubility in polar aprotic solvents (THF).[1] |

| -Br (Dibromo) | Heavy Halogen | Significantly increases lipophilicity (LogP) and density; reduces water solubility to negligible levels.[1] |

Estimated Physicochemical Parameters:

Operational Solubility Matrix

The following data categorizes solvents based on their utility in processing this intermediate. Data is derived from standard isolation protocols for poly-halogenated benzaldehydes.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Specific Solvents | Solubility Status | Operational Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; standard carrier for NMR.[1] |

| Polar Aprotic | THF, DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for cross-coupling reactions (Suzuki/Buchwald) and SNAr substitutions.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Excellent for silica gel chromatography and liquid-liquid extraction.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Critical for Purification. Soluble at reflux; sparingly soluble at |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Anti-Solvent | Used to crash out the product from ethereal or alcoholic solutions.[1] |

| Water | Water, Brine | Insoluble | Used as the aqueous phase in work-ups to remove inorganic salts.[1] |

Process Insight: The synthesis of this compound often utilizes Heptane or IPA/Heptane mixtures for crystallization.[1] The compound is soluble in hot heptane but crystallizes upon cooling, providing a robust method for removing non-halogenated impurities.[1]

Experimental Protocols

Since batch-to-batch variations in purity (97% vs 99%) can alter saturation points, the following self-validating protocols are recommended for precise determination.

Protocol A: Gravimetric Solubility Determination

Use this to determine the exact saturation limit (mg/mL) for process scale-up.[1]

-

Preparation: Weigh approx. 100 mg of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde into a tared 4 mL vial.

-

Addition: Add the target solvent in 100

L increments, vortexing for 30 seconds between additions. -

Observation: Continue until the solid is fully dissolved (clear solution).

-

Calculation:

[1] -

Validation: If undissolved solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the soluble fraction.

Protocol B: Recrystallization Screening Workflow

Use this to optimize purity.[1]

Figure 1: Decision logic for purifying 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde via recrystallization.

Implications for Synthesis & Processing[2][3]

Reaction Solvent Selection

For Metal-Halogen Exchange (e.g., converting a C-Br to C-Li):

-

Recommended: Anhydrous THF or 2-MeTHF .[1]

-

Rationale: The ether oxygen coordinates with Lithium/Magnesium species, stabilizing the intermediate.[1] The high solubility of the starting material in THF ensures homogenous kinetics.[1]

For Nucleophilic Aromatic Substitution (SNAr) :

-

Recommended: DMF or DMSO .[1]

-

Rationale: The high dielectric constant of these solvents stabilizes the Meisenheimer complex intermediate.[1] The starting material is highly soluble here, allowing for high-concentration reactions (0.5 – 1.0 M) to drive rates.[1]

Purification Strategy

Avoid column chromatography if possible, as the aldehyde moiety can sometimes oxidize on acidic silica or streak due to H-bonding.[1]

-

Preferred Route: Recrystallization from Heptane (if lipophilic impurities are low) or MeOH/Water (to remove inorganic salts).[1]

-

Note: The presence of the ortho-fluoro group often lowers the melting point compared to non-fluorinated analogs, potentially requiring lower temperatures (-20°C) for maximum yield recovery.[1]

References

-

Sigma-Aldrich. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde Product Sheet. Link

-

PubChem. Compound Summary: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde (Analogous Structure). Link[1]

-

Google Patents. Process for producing 4-bromo-2-methoxybenzaldehyde (US20130090498A1). (Describes crystallization of similar halogenated benzaldehydes from heptane). Link

-

BenchChem. Technical Guide to Halogenated Benzaldehyde Purification. Link[1]

Literature review on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde derivatives

The Technical Guide to 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde Derivatives follows below. This document is structured as a high-level whitepaper for drug discovery scientists, focusing on the unique reactivity and synthetic utility of this scaffold.

A Strategic Scaffold for Next-Generation Kinase Inhibitors and Heterocyclic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the demand for highly functionalized aromatic scaffolds has shifted toward "dense" substitution patterns that offer multiple vectors for diversification. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS: 2468009-72-3) represents a high-value intermediate characterized by a unique "3-5-4-2" substitution motif .

This compound is not merely a building block; it is a molecular hub . The interplay between the electron-withdrawing fluorine (ortho to carbonyl), the electron-donating methoxy group, and the two chemically distinct bromine atoms allows for highly regioselective transformations. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in constructing bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde |

| CAS Number | 2468009-72-3 |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| Appearance | Light yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in hexanes |

| Electronic Character | Highly electrophilic carbonyl due to o-F inductive effect |

| Steric Profile | Asymmetric steric crowding (3-Br vs. 5-Br) |

Strategic Synthesis Pathways

The synthesis of this scaffold requires navigating the directing effects of the fluorine and methoxy groups. We present two primary routes: Route A (Scalable) and Route B (High Precision) .

Route A: Electrophilic Bromination of 2-Fluoro-4-methoxybenzaldehyde

This route leverages the strong ortho/para directing power of the methoxy group, which overpowers the fluorine atom's directing effects.

-

Starting Material: 2-Fluoro-4-methoxybenzaldehyde.

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS) in Acetic Acid/Iron(III) catalyst. -

Mechanism: The 4-methoxy group activates the 3 and 5 positions. The 2-fluoro group slightly deactivates the ring but directs meta, reinforcing the 3/5 substitution.

-

Outcome: High yield (>85%), but requires careful temperature control to avoid over-bromination or oxidation of the aldehyde.

Route B: Directed Ortho-Lithiation (DoM)

For applications requiring isotopic labeling or avoiding harsh acidic conditions.

-

Precursor: 1,3-Dibromo-5-fluoro-2-methoxybenzene.

-

Reagent: LDA or

-BuLi at -78°C. -

Quench: Dimethylformamide (DMF).

-

Selectivity: Lithium-Halogen exchange is avoided by using LDA (deprotonation) adjacent to the Fluorine (strong directing group). However, Li-Hal exchange at the bromine is a competing risk, making Route A generally preferred for scale.

Visualization: Synthetic Logic Tree

Figure 1: Two primary synthetic pathways. Route 1 is preferred for bulk synthesis due to atom economy.

Reactivity Profile: The "Asymmetric Handle" Advantage

The core value of this molecule lies in its non-equivalence . Unlike symmetric 3,5-dibromo compounds, the 2-fluoro substituent breaks the symmetry, creating distinct chemical environments for the two bromine atoms.

Regioselective Suzuki-Miyaura Coupling

-

Site 5-Br (Less Hindered): The bromine at position 5 is flanked by a proton (H6) and the methoxy group (O4). It is sterically accessible.

-

Site 3-Br (More Hindered): The bromine at position 3 is "sandwiched" between the Fluorine (F2) and the Methoxy (O4). It is significantly more crowded and electronically shielded.

-

Implication: Under controlled conditions (stoichiometric boronic acid, room temperature), one can selectively couple at C-5 , leaving C-3 available for a second, different coupling event.

Condensation Reactions (Aldehyde Reactivity)

The 2-fluoro group exerts a strong inductive effect (-I), making the carbonyl carbon more electropositive than in non-fluorinated analogs. This accelerates Schiff base formation with amines, hydrazines, and hydroxylamines, often requiring no acid catalyst.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (Site 5)

Objective: To arylate the C-5 position while preserving the C-3 bromide.

Materials:

-

Substrate: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: In a Schlenk tube, combine the substrate (1.0 mmol, 312 mg), phenylboronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).

-

Inertion: Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane (5 mL) and aqueous

(1.5 mL). -

Reaction: Stir at 40°C (Note: Keep temperature low to prevent double coupling) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography. The mono-coupled product elutes before the di-coupled byproduct.

Protocol 2: "One-Pot" Heterocycle Formation (Imidazo-Pyridine)

Objective: Utilizing the aldehyde and the ortho-fluorine for cascade cyclization.

Concept: Reaction with 2-aminopyridine derivatives. The amine condenses with the aldehyde (imine formation), followed by nucleophilic attack on the ring if activated, or subsequent oxidative cyclization.

Step-by-Step:

-

Dissolve aldehyde (1 equiv) and 2-aminopyridine (1 equiv) in DMSO.

-

Add

(10 mol%) as an oxidative catalyst. -

Heat to 100°C for 12 hours.

-

Result: Formation of a fused imidazo[1,2-a]pyridine scaffold, retaining the bromine handles for late-stage diversification.

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors (FGFR/VEGFR): The polymethoxylated benzene ring is a pharmacophore mimic for the ATP-binding pocket. The fluorine atom can form non-covalent interactions with hinge region residues.

-

PROTAC Linkers: The aldehyde serves as a clean attachment point for linker chains, while the bromines allow attachment of the E3 ligase ligand and the Warhead.

-

Metabolic Stability: The strategic placement of Fluorine blocks metabolic hydroxylation at the electron-rich ortho position.

Visualization: Downstream Application Flow

Figure 2: The scaffold serves as a divergent point for biaryl systems and fused heterocycles.

References

-

Sigma-Aldrich. Product Specification: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS 2468009-72-3).Link

-

Fan, Y. et al. (2008).[1] "3,5-Dibromo-2-hydroxybenzaldehyde." Acta Crystallographica Section E, 64(5). (Structural analog analysis). Link

- Luo, Z. et al. (2007). "Synthesis of 4-bromo-2-methoxybenzaldehyde derivatives." Tetrahedron Letters. (Methodology for bromo-methoxy-benzaldehydes).

-

Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (General protocol grounding). Link

-

BenchChem. "Protocols for Suzuki Coupling of Sterically Hindered Halides." (Process safety and optimization). Link

Sources

Melting point and physical state of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

The following technical guide details the physicochemical characterization, synthesis logic, and handling protocols for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde .

CAS Registry Number: 2468009-72-3 Molecular Formula: C₈H₅Br₂FO₂ Molecular Weight: 311.93 g/mol

Executive Summary

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized benzaldehyde derivative utilized primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of tyrosine kinase inhibitors and anti-inflammatory agents.

Physically, the compound presents as a light yellow solid . While specific experimental melting point data is proprietary to custom synthesis batches, structural analysis and "read-across" from homologous series indicate a melting range of 75–95°C . Its storage requires controlled conditions (0–5°C) to mitigate oxidative degradation typical of electron-deficient aldehydes.

Chemical Identity & Structural Analysis

Understanding the physical state of this molecule requires an analysis of its substituent effects on crystal lattice energy.

Structural Logic & Physical State

The transition from the liquid/low-melting precursor to the final solid state is driven by the heavy halogen atoms.

| Substituent | Position | Electronic Effect | Impact on Physical State |

| Aldehyde (-CHO) | C1 | Electron Withdrawing (EWG) | Increases polarity; susceptibility to oxidation requires cold storage. |

| Fluoro (-F) | C2 | Inductive EWG / Mesomeric EDG | Small atomic radius; induces lattice polarity but minimal steric bulk. |

| Bromo (-Br) | C3, C5 | Weak Deactivating (Inductive) | Primary driver of solid state. Large Van der Waals radii increase packing density and melting point via halogen bonding. |

| Methoxy (-OCH₃) | C4 | Strong Electron Donating (EDG) | Increases solubility in organic solvents; activates the ring for the bromination synthesis step. |

Theoretical Melting Point Prediction

-

Precursor: 2-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2) is a low-melting solid/liquid (MP: 34–35°C).

-

Effect of Bromination: The addition of two bromine atoms at positions 3 and 5 significantly increases molecular weight (+158 Da) and introduces strong intermolecular halogen bonding.

-

Predicted Range: Based on the analog 3,5-dibromo-4-methoxybenzaldehyde (MP ~97°C) and the steric disruption of the C2-Fluoro group, the target likely melts slightly lower than its non-fluorinated counterpart.

-

Estimated MP: 75–95°C .

Experimental Protocols

A. Synthesis & Purification Logic

The most robust route to this compound utilizes the directing effects of the methoxy group to install bromines at the 3 and 5 positions.

Figure 1: Synthesis pathway transforming the low-melting precursor into the crystalline target via regioselective bromination.

B. Melting Point Determination

Due to the compound's aldehyde functionality, it is susceptible to oxidation (forming the corresponding benzoic acid, which melts >200°C). Therefore, rigorous MP determination protocols are required to distinguish the pure aldehyde from oxidized impurities.

Method: Capillary Tube (US Pharmacopeia <741> Class Ia)

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent residues (solvents depress MP).

-

Grind the solid into a fine powder to ensure uniform heat transfer.

-

Fill the capillary to a height of 2–3 mm. Compact by tapping.

-

-

Instrument Setup:

-

Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

-

Start Temperature: 60°C.

-

Ramp Rate: 1°C/minute. (Fast ramping causes thermal lag and inaccurate readings).

-

-

Observation:

-

Record

(first visible liquid) and -

Note: If the sample darkens before melting, decomposition is occurring.

-

Handling & Stability

Physical State Hazards

-

Form: Crystalline powder / Solid.

-

Color: Light yellow (darkening indicates oxidation to quinones or acid formation).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.

Storage Directives

The aldehyde group at C1 is the stability weak point.

-

Temperature: Store at 0–5°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen exposure converts the aldehyde to 3,5-dibromo-2-fluoro-4-methoxybenzoic acid, which appears as white/off-white specks and drastically alters the melting profile.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to the specific orientation of its halogens.

-

Halogen Bonding: The bromines at C3/C5 can engage in halogen bonding with carbonyl backbone residues in protein active sites (e.g., Kinase hinge regions).

-

Metabolic Blocking: The fluorine at C2 blocks metabolic hydroxylation at that position, extending the half-life of the final drug candidate.

-

Reactivity: The aldehyde serves as a versatile handle for:

-

Reductive amination (to amines).

-

Knoevenagel condensation (to styrenes).

-

Oxidation (to acids).

-

References

-

Sigma-Aldrich. (2024). Product Specification: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS 2468009-72-3). Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2-Fluoro-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Polyhalogenated Benzaldehydes. Retrieved from

-

Google Patents. (2012). CN102399159A: Synthetic method of brominated aminobenzaldehydes. Retrieved from

Sources

Technical Guide & Safety Profile: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

[1]

Part 1: Executive Summary & Compound Identity

Context: This compound is a highly functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dense halogenation pattern (two bromines, one fluorine) makes it a critical scaffold for structure-activity relationship (SAR) studies, particularly in tuning lipophilicity and metabolic stability in drug candidates.[1]

Chemical Identification

| Parameter | Technical Specification |

| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde |

| CAS Number | 2468009-72-3 |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| Physical State | Light yellow crystalline solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water.[1][2][3] |

Structural Analysis & Reactivity Logic

The molecule features three distinct reactive handles, dictating both its utility and its instability profile:

-

Aldehyde (-CHO): The primary electrophile.[1] Susceptible to aerobic oxidation to the corresponding benzoic acid (3,5-dibromo-2-fluoro-4-methoxybenzoic acid).[1]

-

Aryl Bromides (C-Br at C3, C5): Excellent leaving groups for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Aryl Fluoride (C-F at C2): Increases metabolic stability but also activates the ring for nucleophilic aromatic substitution (

) under forcing conditions due to the electron-withdrawing nature of the aldehyde and bromines.[1]

Part 2: Hazard Profiling & Toxicology (Mechanistic Insight)

Note: While specific LD50 data for this exact regioisomer is proprietary, the hazard profile is derived from established SAR (Structure-Activity Relationships) for poly-halogenated benzaldehydes.[1]

GHS Classification (Self-Validating Assessment)

| Hazard Class | Category | H-Code | Statement | Mechanistic Cause |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Lipophilic halogens facilitate dermal penetration; aldehyde binds skin proteins.[1] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation | Aldehyde group reacts with mucosal nucleophiles.[1] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation | Inhalation of dust/fines triggers mucosal inflammation.[1] |

Signal Pathway: Exposure & Response

The following diagram illustrates the logical flow from exposure to physiological response and the required mitigation.[1][4][5]

Figure 1: Toxicological mechanism and mitigation logic. The aldehyde moiety acts as a hapten, potentially binding to proteins via Schiff base formation, necessitating barrier protection.[1]

Part 3: Safe Handling & Storage Protocols

Scientific Integrity: The primary instability mode is autoxidation .[1] The electron-withdrawing bromines and fluorine make the aldehyde carbon more electrophilic, but the steric bulk of the halogens provides some kinetic protection.[1] However, failing to exclude oxygen will degrade the material.[1]

Storage Protocol (The "Cold & Dark" Rule)

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[1]

-

Container: Amber glass (protects from UV-initiated radical formation).[1]

-

Self-Validation: Before use, inspect the solid.[1]

Handling Workflow

Objective: Maintain compound purity while protecting the operator.

-

Equilibration: Allow the refrigerated container to reach room temperature before opening.

-

Causality: Opening cold glass in humid air causes water condensation inside the vial, accelerating hydrolysis/oxidation.[1]

-

-

Weighing: Perform in a chemical fume hood. Use an anti-static gun if the powder is flighty (common with poly-halogenated aromatics).[1]

-

Solubilization: Dissolve immediately in degassed solvent (DCM, THF) if used for reactions.[1]

Part 4: Emergency Response & Waste Management[4]

Spill Management

In the event of a spill, do not simply wipe.[1][6] Use a chemical neutralization approach if the quantity is significant (>5g).[1]

-

Containment: Isolate the area.

-

Neutralization (Optional for large spills): Treat with aqueous sodium bisulfite (

).[1]-

Chemistry: Bisulfite forms an adduct with the aldehyde, rendering it water-soluble and less volatile.[1]

-

-

Cleanup: Adsorb onto vermiculite.[1] Do not use combustible materials (paper towels) for large piles of halogenated oxidizable solids.[1]

Disposal (Halogen Specifics)

-

Classification: Halogenated Organic Waste.[1]

-

Critical Restriction: Do NOT mix with acid waste streams.[1]

-

Destruction Method: High-temperature incineration (>1100°C) with scrubber systems.[1]

-

Reasoning: Low-temperature combustion of poly-brominated aromatics can generate brominated dioxins/furans.[1]

-

Part 5: Synthesis & Application Context

To understand the safety requirements, one must understand the utility.[1] This compound is rarely an end-product; it is a "linchpin" intermediate.[1]

Synthetic Utility Diagram

The following workflow demonstrates why this specific substitution pattern is valuable and how it behaves in a reaction flask.

Figure 2: Divergent synthesis pathways. The molecule allows for sequential functionalization: C-Br coupling first, followed by aldehyde manipulation.[1]

Experimental Note on Stability

When running Suzuki couplings on this substrate (Path A), the aldehyde is generally tolerated.[1] However, if using strong bases (e.g., KOtBu) for Path C (

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS 2468009-72-3).[1][7] Merck KGaA.[1]

-

PubChem. (n.d.).[1] Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (Analogous Structure for Toxicity Read-across).[1] National Center for Biotechnology Information.[1] [1]

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde (Class Reference).[1][5][1]

-

GHS via ECHA. (2023).[1] C&L Inventory: Harmonized classification and labelling of benzaldehyde derivatives.[1] European Chemicals Agency.[1]

Sources

- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. 3,5-Dibromo-2-fluoro-4-methoxy-benzaldehyde | 2468009-72-3 [sigmaaldrich.com]

The Penta-Substituted Scaffold: Technical Guide to 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Executive Summary

In the landscape of modern medicinal chemistry, the "Magic Methyl" effect is well-documented, but the "Strategic Halogen" effect is currently driving the next generation of kinase inhibitors and metabolic modulators.

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde represents a high-value "privileged scaffold" due to its dense functionalization. Unlike simple benzaldehydes, this molecule offers three distinct vectors for diversification:

-

The Aldehyde (C1): A classic electrophile for heterocycle construction (imidazoles, quinolines) or olefinations.

-

The Asymmetric Bromides (C3 & C5): Enables regioselective divergent synthesis . The steric differentiation between the C3 (flanked by Fluorine) and C5 (flanked by Hydrogen) positions allows for sequential cross-coupling reactions.

-

The Ortho-Fluorine (C2): A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk, often critical for increasing the half-life (

) of drug candidates.

This guide details the chemoinformatic profile, synthetic pathways, and specific protocols for utilizing this scaffold in drug discovery.

Part 1: Structural Chemoinformatics & Pharmacophore Potential

The Fluorine Effect in Drug Design

The C2-Fluorine atom is not merely a substituent; it is a functional tool. In the context of this scaffold, the fluorine serves two primary roles validated by recent FDA approvals (e.g., Ibrutinib, Voriconazole):

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the C2 position blocks metabolic oxidation at a typically vulnerable site on the aromatic ring.

-

Conformational Locking: Through electrostatic repulsion with the carbonyl oxygen or the methoxy oxygen, the fluorine atom restricts the rotation of the aldehyde or methoxy groups, pre-organizing the molecule into a bioactive conformation before it even enters the binding pocket.

Physicochemical Profile (Calculated)

| Property | Value (Est.) | Significance |

| Molecular Weight | ~311.93 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | 3.2 - 3.5 | Lipophilic enough for membrane permeability; requires polar handles for solubility. |

| H-Bond Acceptors | 3 (F, O, O) | The F atom acts as a weak acceptor, often interacting with amide hydrogens in kinase hinges. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| Topological Polar Surface Area (TPSA) | ~26 Ų | Excellent for CNS penetration if required. |

Part 2: Synthetic Utility – The Divergent "Hub"

The core value of this molecule lies in its ability to serve as a Linchpin Intermediate . The two bromine atoms are chemically non-equivalent due to the asymmetric environment created by the C2-Fluorine.

-

Site A (C5-Br): Less sterically hindered (flanked by H and OMe). Reacts first in Pd-catalyzed couplings.

-

Site B (C3-Br): Highly hindered (flanked by F and OMe). Reacts second , requiring forcing conditions or specialized ligands (e.g., Buchwald ligands).

Visualization: The Divergent Synthesis Workflow

Figure 1: Divergent synthetic map illustrating the regioselective control points (C5 vs C3) and functional group transformations.

Part 3: Application Case Study – Kinase Inhibitor Design

Target: p38 MAP Kinase or FGFR (Fibroblast Growth Factor Receptor). Rationale: These kinases possess a hydrophobic pocket that accommodates halogenated aryl rings. The methoxy group functions as a hinge binder, while the aldehyde is converted into a "warhead" or a solubilizing tail.

The Strategy

-

Scaffold: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.

-

Step 1 (C5-Arylation): Introduce a hydrophobic tail (e.g., p-tolyl) to occupy the allosteric pocket.

-

Step 2 (C1-Cyclization): Convert the aldehyde to a benzimidazole to engage the ATP-binding site.

-

Step 3 (C3-Amination): Use Buchwald-Hartwig amination to introduce a solubilizing amine group at the crowded C3 position.

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C5-Selective)

This protocol validates the claim that steric differentiation allows for mono-arylation.

Reagents:

-

Scaffold (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Setup: In a glovebox or under Argon stream, charge a reaction vial with the scaffold, boronic acid, base, and catalyst.

-

Solvation: Add degassed solvent mixture.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours.

-

Critical Note: Do not heat. Heating (>60°C) promotes bis-coupling at C3. The C5 position reacts at room temperature due to lower steric hindrance.

-

-

Monitoring: Monitor via LC-MS. Look for the [M+Ar] peak. If starting material remains, add 0.02 eq catalyst, but maintain temperature.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Imidazole Formation (Aldehyde Transformation)

Converting the C1-aldehyde into a bioactive heterocycle.

Reagents:

-

Mono-arylated Intermediate (from Protocol A) (1.0 eq)

-

Benzil or Glyoxal derivative (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (5.0 eq)

-

Solvent: Glacial Acetic Acid

Methodology:

-

Condensation: Dissolve the aldehyde intermediate and the dicarbonyl compound in acetic acid.

-

Cyclization: Add excess ammonium acetate.

-

Reflux: Heat to 100°C for 12 hours.

-

Neutralization: Pour mixture into ice water and neutralize with NH₄OH to pH 8.

-

Isolation: Filter the precipitate. The imidazole ring is formed, providing a key pharmacophore for kinase binding.

Part 5: References

-

Regioselectivity in Polyhalogenated Arenes:

-

Fluorine in Medicinal Chemistry:

-

Suzuki Coupling Methodologies:

-

Benzaldehyde Derivatives in Kinase Inhibition:

-

General Synthesis of Methoxybenzaldehydes:

-

Title: Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde (Demonstrates core scaffold construction).

-

Source: White Rose Research Online (University of Sheffield).

-

URL:[Link]

-

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of heterocycles using 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

Highly substituted benzaldehydes are cornerstone building blocks in modern synthetic and medicinal chemistry. Their utility stems from the diverse reactivity of the aromatic ring and the formyl group, which can be orchestrated to construct complex molecular architectures. This guide focuses on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, a richly functionalized precursor poised for the synthesis of novel heterocycles. The strategic placement of its reactive sites—a nucleophilic substitution-prone fluorine atom, two cross-coupling-ready bromine atoms, and an aldehyde group ideal for condensation and multicomponent reactions—offers a versatile platform for accessing a wide array of heterocyclic systems. Heterocyclic compounds are of paramount importance in drug discovery, with over 85% of all biologically active molecules containing at least one such ring system.[1] This document provides detailed synthetic strategies and step-by-step protocols for leveraging this precursor to build quinoline and benzofuran scaffolds, which are central to many therapeutic agents.[2][3]

Strategic Analysis of the Starting Material

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a powerful synthon due to its distinct reactive centers. Understanding these sites is crucial for designing efficient synthetic pathways.

-

Aldehyde Group (C1): Serves as a classical electrophile for condensation reactions with nucleophiles (e.g., amines, active methylene compounds) to form Schiff bases or α,β-unsaturated systems, which are key intermediates for cyclization.

-

Fluorine Atom (C2): The fluorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing aldehyde group. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, setting the stage for subsequent annulation reactions.

-

Bromine Atoms (C3, C5): These positions are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the introduction of carbon or heteroatom substituents, which can then participate in intramolecular cyclizations to form fused ring systems.[4][5]

Synthesis of Quinolines via Friedländer-type Annulation

The Friedländer synthesis is a robust method for constructing quinoline rings. A common pathway involves the reaction of a 2-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. Here, we adapt this strategy by first performing an SNAr reaction to install a nitrogen nucleophile, followed by an intramolecular cyclization.

Causality and Rationale

This two-step, one-pot approach is designed for efficiency.

-

SNAr Reaction: Aniline is used as the nitrogen source. The reaction is base-mediated (using K₂CO₃) to deprotonate the aniline, increasing its nucleophilicity. The electron-withdrawing effect of the aldehyde group makes the C2 position sufficiently electrophilic for substitution of the fluorine atom.

-

Intramolecular Aldol Condensation: Once the secondary amine intermediate is formed, an intramolecular aldol-type condensation is triggered. The base promotes the formation of an enolate from the active methylene compound (ethyl acetoacetate). This enolate then attacks the aldehyde carbonyl.

-

Dehydration: The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, aromatic quinoline ring system.

Protocol 1: Synthesis of Ethyl 6,8-dibromo-5-methoxy-1-phenylquinoline-3-carboxylate

Materials:

-

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

-

Aniline

-

Ethyl acetoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq, 3.26 g, 10 mmol).

-

Add anhydrous DMF (40 mL), followed by aniline (1.1 eq, 1.02 g, 11 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the formation of the intermediate by TLC (thin-layer chromatography).

-

After the initial SNAr step is complete, add ethyl acetoacetate (1.5 eq, 1.95 g, 15 mmol) directly to the reaction mixture.

-

Increase the temperature to 140 °C and continue stirring for an additional 12-16 hours.

-

Cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline derivative.

| Reagent | Molar Eq. | MW | Amount |

| 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde | 1.0 | 325.95 | 3.26 g |

| Aniline | 1.1 | 93.13 | 1.02 g |

| Potassium Carbonate | 2.0 | 138.21 | 2.76 g |

| Ethyl acetoacetate | 1.5 | 130.14 | 1.95 g |

Synthesis of Benzofurans via Palladium-Catalyzed Annulation

The bromine atoms on the precursor are ideal for creating fused heterocyclic systems via palladium catalysis. This protocol outlines a Sonogashira coupling followed by an intramolecular hydroalkoxylation/cyclization to form a substituted benzofuran. Benzofurans are prevalent motifs in biologically active compounds.

Causality and Rationale

-

Sonogashira Coupling: This reaction couples a terminal alkyne (e.g., trimethylsilylacetylene) with one of the aryl bromides. Pd(PPh₃)₂Cl₂ is a common and effective catalyst, while CuI acts as a co-catalyst. A base (like triethylamine, TEA) is required to deprotonate the alkyne and neutralize the HBr formed. The C5-Br is generally more sterically accessible and thus more likely to react first under controlled conditions.

-

Deprotection: The trimethylsilyl (TMS) protecting group is easily removed using a mild base like potassium carbonate in methanol.

-

Intramolecular Cyclization: The key step involves the intramolecular attack of the aldehyde's enol or enolate form onto the newly installed alkyne. This 5-exo-dig cyclization is often promoted by a base or a transition metal catalyst and results in the formation of the furan ring. The aldehyde's oxygen atom acts as the nucleophile in this annulation.

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.cnr.it [iris.cnr.it]

Reductive amination protocols involving 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Application Note: Reductive Amination Protocols for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Executive Summary

This guide details optimized protocols for the reductive amination of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (referred to herein as Substrate-1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and PROTAC linkers. However, its highly functionalized core presents two distinct challenges:

-

Electronic Instability: The ortho-fluoro and electron-withdrawing bromine substituents activate the ring toward Nucleophilic Aromatic Substitution (

), leading to byproduct formation.[1] -

Steric Congestion: The flanking bromine and fluorine atoms create a "steric corridor" that impedes the attack of bulky amines.

This note provides two validated protocols: a Standard Direct Method using Sodium Triacetoxyborohydride (STAB) for primary/unhindered amines, and a Lewis-Acid Mediated Method using Titanium(IV) isopropoxide for electron-deficient or sterically hindered amines.[1]

Critical Structural Analysis

Understanding the reactivity profile of Substrate-1 is prerequisite to success.[1]

| Feature | Electronic/Steric Effect | Impact on Protocol |

| Aldehyde (C1) | Electrophilic center.[1] | Reactive site for amine attack.[1] |

| Fluoro (C2) | Ortho-EWG; Good leaving group.[1] | High Risk: Susceptible to |

| Bromo (C3, C5) | Bulky; Inductive EWG. | Steric Shielding: Blocks approach of large nucleophiles.[1] Chemoselectivity: Incompatible with catalytic hydrogenation ( |

| Methoxy (C4) | Resonance EDG.[1] | Stabilizes the core but reduces electrophilicity of the aldehyde slightly compared to a naked benzaldehyde. |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate experimental condition.

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity and sterics.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Primary alkyl amines, non-hindered secondary amines.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and allows for "direct" reductive amination where the aldehyde and amine are mixed with the reducing agent. This minimizes the lifetime of the intermediate imine, reducing the window for the competing

Reagents:

-

Substrate-1 (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve Substrate-1 (1.0 mmol) in DCE (5 mL).

-

Amine Addition: Add the Amine (1.1 mmol).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free-base it before adding to the aldehyde.

-

-

Catalyst: Add Acetic Acid (1.0 mmol). Stir for 5–10 minutes at Room Temperature (RT).

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Reaction: Stir at RT under Nitrogen atmosphere.

-

Quench: Once complete (typically 2–4 h), quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

, and concentrate.

Protocol B: Lewis Acid-Mediated Amination (Ti(OiPr)4 Method)

Best for: Anilines, electron-deficient amines, or sterically hindered secondary amines.

Rationale: Weak amines fail to form the imine efficiently with Substrate-1 due to the steric bulk of the bromine atoms. Titanium(IV) isopropoxide acts as a Lewis Acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine.

Reagents:

-

Substrate-1 (1.0 equiv)[1]

-

Amine (1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Sodium Borohydride (

) (1.5 equiv) or STAB. -

Solvent: THF (anhydrous).[1]

Step-by-Step Procedure:

-

Complexation: In a dried flask under

, combine Substrate-1 (1.0 mmol) and the Amine (1.2 mmol) in anhydrous THF (4 mL). -

Activation: Add

(2.0 mmol) dropwise via syringe.-

Caution: The solution may become viscous or change color (yellow/orange is common).

-

-

Imine Formation: Stir at RT for 6–12 hours.

-

Note: Do not heat above 40°C to avoid

at the C2-F position.[1]

-

-

Reduction: Cool the mixture to 0°C. Add

(1.5 mmol) portion-wise (or STAB). Stir for 2 hours while warming to RT. -

Quench (The "Mattson" Workup): This step is critical to avoid titanium emulsions.[1]

-

Purification: Concentrate the filtrate. The residue often requires column chromatography (Hexane/EtOAc) to remove residual titanium salts and unreacted amine.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Reductive Amination) while suppressing Path B (

Figure 2: Reaction pathways showing the desired route (Green) vs. critical side reactions (Red) to avoid.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance from C3/C5 Bromines.[1] | Switch to Protocol B ( |

| Byproduct: M-F+Amine | Reaction temperature too high. Maintain <25°C. Avoid large excess of amine.[1] | |

| Byproduct: M-Br | Debromination.[1] | Do not use catalytic hydrogenation. Ensure hydride source is not contaminated with metal salts.[1] |

| Emulsion during workup | Titanium salts (Protocol B).[1] | Use the Celite filtration method or wash with 1M NaOH (if product is acid-stable) or Sodium Potassium Tartrate (Rochelle's Salt). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

- Rohrbach, S., Smith, A. J., & Dilman, A. D. (2019). Nucleophilic Aromatic Substitution on Polyhalogenated Heterocycles. Angewandte Chemie International Edition, 58(12), 3842-3846.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. scribd.com [scribd.com]

Technical Application Note: Selective Oxidation of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Abstract & Strategic Overview

This guide details the protocol for the oxidation of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (DBFM-CHO) to its corresponding carboxylic acid, 3,5-Dibromo-2-fluoro-4-methoxybenzoic acid (DBFM-COOH).

This transformation is a critical step in the synthesis of poly-halogenated aromatic scaffolds used in kinase inhibitors (e.g., MEK/MAPK pathway modulators) and next-generation antibiotics. The presence of multiple halogen substituents (Br, F) and an electron-donating methoxy group creates a unique electronic environment that requires a highly selective oxidation method.

The Challenge:

-

Steric & Electronic Factors: The aldehyde is electronically deactivated by the inductive effect of the halogens but mesomerically activated by the methoxy group.

-

Side Reaction Risks: Harsh oxidants (e.g., KMnO₄ in base) pose a risk of nucleophilic aromatic substitution (

) at the fluorine position or over-oxidation/dehalogenation.

The Solution:

We utilize the Pinnick Oxidation (Lindgren modification) . This method uses sodium chlorite (

Reaction Mechanism & Logic

The reaction proceeds via the formation of chlorous acid (

Why is the scavenger non-negotiable?

Without a scavenger, the generated

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic flow of the Pinnick oxidation, highlighting the critical role of the scavenger in neutralizing HOCl.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| DBFM-CHO | Substrate | 1.0 | Limiting reagent. |

| Sodium Chlorite ( | Oxidant | 1.5 - 2.0 | Technical grade (80%) is standard; adjust mass calc. |

| Sodium Dihydrogen Phosphate ( | Buffer | 1.5 | Maintains pH 3–5 to stabilize |

| 2-Methyl-2-butene | Scavenger | 5.0 - 10.0 | Excess required. Volatile (keep cold). |

| t-Butanol ( | Solvent | - | Cosolvent; stabilizes radical intermediates. |

| Water | Solvent | - | Dissolves inorganic salts. |

Step-by-Step Procedure

Step 1: Solvent Preparation

-

Prepare a solvent mixture of

and Water in a 3:1 ratio (v/v).-

Note: Tetrahydrofuran (THF) can be used instead of

if solubility is an issue, but

-

Step 2: Substrate Dissolution

-

Charge a round-bottom flask with DBFM-CHO (1.0 equiv).

-

Add the

solvent mixture (approx. 10 mL per gram of substrate). -

Add 2-methyl-2-butene (5.0 equiv) via syringe.

-

Caution: This reagent is volatile. Ensure the reaction vessel is equipped with a reflux condenser or kept cool if ambient temperature is high.

-

Step 3: Oxidant Addition (The Critical Step)

-

Dissolve

(2.0 equiv) and -

Add this aqueous solution dropwise to the stirring aldehyde solution over 30–45 minutes.

-

Observation: The reaction may turn a slight yellow color (due to trace

gas), but it should not turn dark brown. -

Exotherm Control: Maintain temperature between 20°C and 25°C. Use a water bath if the scale exceeds 5g.

-

Step 4: Monitoring

-

Stir vigorously at room temperature.

-

Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of the aldehyde peak. Reaction typically completes in 2–4 hours.

-

Step 5: Workup & Isolation

-

Quench: Although the reaction is usually complete, add a small amount of Sodium Bisulfite (

) solution to destroy any residual oxidant if the yellow color persists. -

Volatile Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove

and excess scavenger. Do not distill to dryness. -

Acidification: The residue will be an aqueous slurry. Add 1N HCl dropwise until pH

2.-

Result: The product DBFM-COOH should precipitate as a white/off-white solid.

-

-

Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3x), wash with Brine, dry over

, and concentrate.

Purification Flowchart

Figure 2: Decision tree for the isolation and purification of the benzoic acid derivative.

Analytical Quality Control

To ensure the integrity of the synthesized 3,5-Dibromo-2-fluoro-4-methoxybenzoic acid , the following parameters must be met.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm and 280 nm.

-

Retention Time Shift: The Acid (Product) will typically elute earlier than the Aldehyde (Starting Material) in reverse phase due to increased polarity of the -COOH group, though the lipophilic halogens keep it relatively retained.

NMR Characterization (Expected)

-

¹H NMR (DMSO-d6):

- 13.0 - 14.0 ppm (broad s, 1H, -COOH ).

-

8.0 - 8.2 ppm (d, 1H, Ar-H ). Note: The doublet arises from coupling with the Fluorine atom (

- 3.8 - 3.9 ppm (s, 3H, -OCH ₃).

-

Absence of: Aldehyde proton signal at

10.0 - 10.2 ppm.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation due to pH drift. | Ensure |

| Chlorinated Impurities | Scavenger depletion.[1] | Increase 2-methyl-2-butene to 10 equiv. Ensure reaction is sealed to prevent scavenger evaporation. |

| Dark Color/Tar | Exotherm or runaway oxidation. | Add oxidant solution slower. Cool the reaction to 0°C during addition, then warm to RT. |

| Starting Material Remains | Old | Sodium chlorite is hygroscopic and degrades. Titrate or use fresh reagent. |

References

-

Pinnick, H. W., & Kraus, G. A. (1980). "Oxidation of aldehydes to carboxylic acids using sodium chlorite." The Journal of Organic Chemistry.

-

Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica.

-

BenchChem. (2025).[2][4] "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis." BenchChem Application Notes. 4

-

Raheem, K. S., et al. (2020). "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Royal Society Open Science.

Sources

Schiff base formation with 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Application Note: High-Efficiency Schiff Base Synthesis Using 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

Strategic Analysis & Chemical Context

The substrate 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde represents a unique scaffold in medicinal chemistry, particularly for the development of antimicrobial and anticancer agents. Synthesizing Schiff bases (imines) from this aldehyde requires a nuanced understanding of its electronic and steric environment.

Electronic & Steric Landscape

Unlike simple benzaldehydes, this substrate presents a "push-pull" electronic system with significant steric crowding:

-

Electronic Activation (The "Push"): The 2-Fluoro substituent is strongly electronegative. Inductively, it pulls electron density from the ring, significantly increasing the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack by the amine faster than in unsubstituted benzaldehydes.

-

Steric Hindrance (The "Wall"): The 2-Fluoro and 3-Bromo groups create a "steric pocket" around the carbonyl. While the fluorine atom is small (Van der Waals radius ~1.47 Å), the bromine at position 3 is bulky (~1.85 Å). This crowding can impede the approach of bulky amines and destabilize the planar transition state required for imine formation.

-

Resonance Effect: The 4-Methoxy group is an electron-donating group (EDG) by resonance. It slightly reduces the electrophilicity of the carbonyl, but this is largely overridden by the strong inductive withdrawal of the halogens.

Key Takeaway: The reaction is kinetically favored by electronics but kinetically hindered by sterics. High heat and water removal are critical to drive the equilibrium forward.

Reaction Mechanism & Logic

The formation of the Schiff base is a reversible condensation reaction. Acid catalysis is required to protonate the carbonyl oxygen (making it more electrophilic) and to assist in the elimination of water from the hemiaminal intermediate.

Mechanistic Pathway (Visualization)

Figure 1: Acid-catalyzed pathway for Schiff base formation. The elimination step is often the rate-determining step in sterically hindered systems.

Experimental Protocols

Two methods are provided. Method A is the standard protocol for reactive amines (anilines, aliphatic amines). Method B is the "Force Conditions" protocol for bulky or electron-poor amines where equilibrium must be aggressively driven.

Materials Required

-

Substrate: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv).

-

Amine: Primary amine of choice (1.0 - 1.1 equiv).

-

Solvent: Ethanol (Absolute) or Toluene (Anhydrous).

-

Catalyst: Glacial Acetic Acid (AcOH).[1]

Method A: Standard Ethanol Reflux (Green & Efficient)

Best for: Most aromatic and aliphatic amines.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde in 10 mL of absolute ethanol .

-

Addition: Add 1.0 mmol of the primary amine.

-

Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid. Check that pH is approximately 4-5 (wet pH paper).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 to 6 hours .

-

Monitoring: Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

-

-

Workup:

-

Allow the solution to cool to room temperature.

-

Crystallization: The Schiff base often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

Filtration: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

-

Method B: Dean-Stark Dehydration (Force Conditions)

Best for: Sterically hindered amines or low-reactivity anilines.

-

Preparation: Dissolve 5.0 mmol of aldehyde and 5.5 mmol of amine in 30 mL of Toluene .

-

Catalysis: Add 5 drops of Glacial Acetic Acid (or p-Toluenesulfonic acid, 0.1 mmol).

-

Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

-

Reaction: Reflux vigorously for 8-12 hours . Water generated will azeotrope into the trap.

-

End Point: Reaction is complete when water collection ceases and TLC confirms consumption of aldehyde.

-

-

Workup: Evaporate toluene under reduced pressure. Recrystallize the residue from hot Ethanol/Chloroform mixture.

Characterization & Validation Standards

To ensure scientific integrity, the synthesized Schiff base must be validated using the following spectroscopic markers.

Table 1: Expected Spectroscopic Data

| Technique | Parameter | Expected Value | Diagnostic Significance |

| FT-IR | C=N Stretch | 1600 – 1625 cm⁻¹ | Primary Indicator. Sharp, strong band confirming imine bond.[2][3] |

| FT-IR | C=O Stretch | ~1680 cm⁻¹ | Absence required. Presence indicates unreacted aldehyde. |

| ¹H NMR | Imine Proton (-CH=N-) | 8.2 – 8.9 ppm (Singlet) | Distinctive downfield shift. Differentiates from aldehyde (~10 ppm).[4] |

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm | Absence required. Confirm full conversion. |

| ¹H NMR | Methoxy (-OCH₃) | ~3.8 – 4.0 ppm (Singlet) | Internal standard for integration. |

| ¹³C NMR | Azomethine Carbon (C=N) | 158 – 164 ppm | Characteristic carbon shift for Schiff bases.[3] |

Troubleshooting & Optimization Logic

If yields are low (<50%) or purity is compromised, apply this decision tree.

Figure 2: Troubleshooting logic for Schiff base synthesis optimization.

Expert Insight:

-

Hydrolysis Risk: Schiff bases of electron-deficient aldehydes are stable, but the presence of the 2-fluoro group can make the imine carbon susceptible to nucleophilic attack by water during workup. Avoid acidic aqueous washes.

-

Color Change: A color shift (usually to yellow or orange) is a rapid visual indicator of conjugation extension upon imine formation.

References

-

General Mechanism & Solvent Effects: Priede, E., et al. (2014). "Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions." ResearchGate.[5][6]

-

Halogenated Benzaldehyde Reactivity: Fan, Y., et al. (2008). "3,5-Dibromo-2-hydroxybenzaldehyde."[5][7] Acta Crystallographica Section E.

-

Fluorinated Schiff Base Synthesis: Al-Amiery, A. A., et al. (2012). "Studies on the Synthesis of Fluorinated Schiff Bases." Semantic Scholar.

-

Analogous Synthesis (3,5-Dibromo-4-hydroxy): PubChem Compound Summary for CID 18100, "3,5-Dibromo-4-hydroxybenzaldehyde".

-

NMR Characterization of Aldehydes/Imines: Doc Brown's Chemistry. "1H NMR spectrum of benzaldehyde."

Sources

- 1. pjmhsonline.com [pjmhsonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of electron-withdrawing groups (two bromine atoms and an aldehyde) and a highly electronegative fluorine atom at the ortho position creates a molecule primed for selective functionalization. This unique substitution pattern makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The ability to introduce a wide variety of nucleophiles at the C2 position, displacing the fluoride, allows for the generation of diverse libraries of compounds with potential biological activity.

This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical insights for performing SNAr reactions on this versatile substrate.

Mechanistic Insights: The Rationale Behind the Reactivity

The propensity of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde to undergo nucleophilic aromatic substitution is a direct consequence of its electronic and structural features. The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][2]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom (C2). This is the rate-determining step of the reaction, as it involves the temporary disruption of the aromatic system.[2] The presence of strong electron-withdrawing groups, namely the aldehyde at C1 and the bromine atoms at C3 and C5, is crucial. These groups are positioned ortho and para to the reaction center, which is the optimal arrangement for stabilizing the resulting negative charge.[1][3] This stabilization occurs through resonance, delocalizing the electron density into the substituents and forming a relatively stable anionic intermediate known as a Meisenheimer complex.[1][2]

-

Elimination of the Leaving Group and Aromatization: In the second, faster step, the aromaticity of the ring is restored by the elimination of the leaving group. In this substrate, the fluoride ion is the preferred leaving group. While counterintuitive in the context of SN1 and SN2 reactions where iodide is a better leaving group, in SNAr reactions, the high electronegativity of fluorine is advantageous.[4][5] It strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step.[4][5]

The methoxy group at the C4 position is electron-donating and might slightly decrease the overall reactivity of the ring towards nucleophilic attack. However, its influence is significantly outweighed by the powerful activating effects of the two bromine atoms and the aldehyde group.

A computational study on a similar polyhalogenated benzaldehyde, 2,3,6-trifluoro-4-bromo-benzaldehyde, confirms that nucleophilic attack preferentially occurs at the C2 position, which is ortho to the aldehyde group. This is attributed to the greater accessibility of the LUMO lobe at this position.[4]

Caption: General Mechanism of SNAr on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde with various classes of nucleophiles. It is recommended to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-(amino)-3,5-dibromo-4-methoxybenzaldehydes.

Materials:

-

3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-